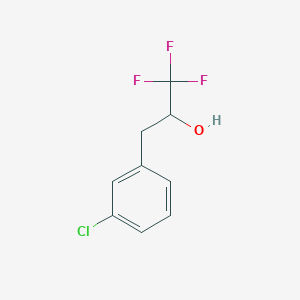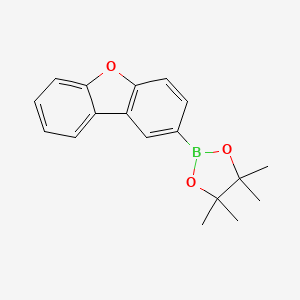
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran
Overview
Description
“2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran” is a chemical compound that contains a boron atom. It is similar to compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . These compounds are often used as reagents in various chemical reactions .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran” are not available, similar compounds are often used in borylation reactions .Scientific Research Applications
-
- Application : This compound is used as an intermediate in the synthesis of other complex organic compounds . It’s particularly useful in the synthesis of phenylboronic ester derivatives .
- Methods : The compound can be synthesized through nucleophilic and amidation reactions . The structures of the synthesized compounds are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .
- Results : The synthesized compounds have been found to have high stability, low toxicity, and high reactivity in various transformation processes .
-
- Application : It’s used in the synthesis of conjugated copolymers .
- Methods : The compound is used as a reagent to borylate arenes and to prepare fluorenylborolane . It’s also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Results : The resulting copolymers have novel optical and electrochemical properties .
-
- Application : It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods : The compound is used as a reagent in the borylation process .
- Results : The resulting pinacol benzyl boronate can be used as an intermediate in various organic reactions .
-
- Application : It’s used in the synthesis of phenylboronic ester derivatives .
- Methods : The compound is synthesized through various reactions and its structure is confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .
- Results : The synthesized compounds have been found to have certain physical and chemical properties .
-
- Application : Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized .
- Methods : The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
-
- Application : It can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of following intermediates for generating conjugated copolymers .
- Methods : The compound is used as a reagent in the borylation process .
- Results : The resulting boronates can be used in various material science applications .
-
- Application : Phenyl borate, which can be derived from this compound, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods : The compound is used as a reagent in the synthesis of phenyl borate .
- Results : The resulting phenyl borate has shown potential in cancer treatment .
properties
IUPAC Name |
2-dibenzofuran-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWJKTGSLLXSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735183 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Dibenzofuran | |
CAS RN |
947770-80-1 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



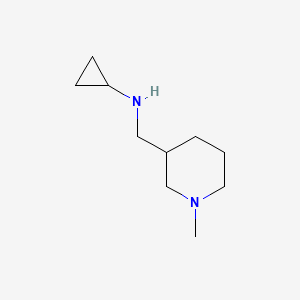
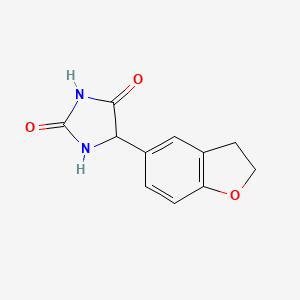
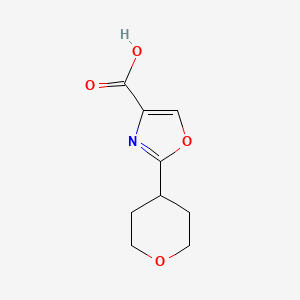
![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)
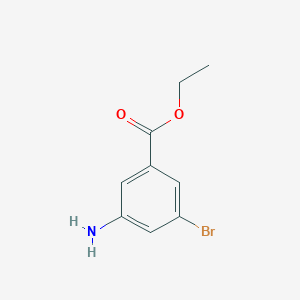
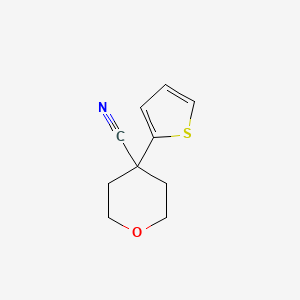
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
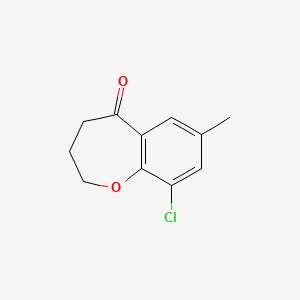
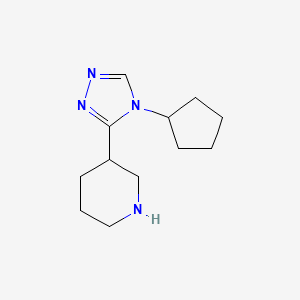
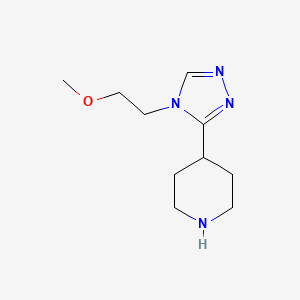
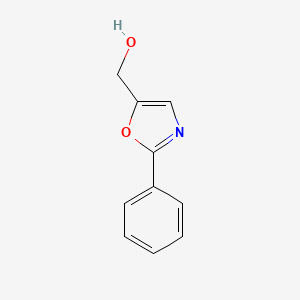
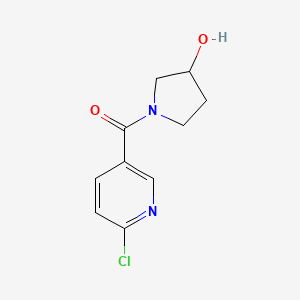
![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)
